molecular formula C16H13NO B14621433 5-Benzyl-4-phenyl-1,3-oxazole CAS No. 57697-71-9

5-Benzyl-4-phenyl-1,3-oxazole

Cat. No.: B14621433
CAS No.: 57697-71-9
M. Wt: 235.28 g/mol
InChI Key: QEJUTZHMJSHHHG-UHFFFAOYSA-N
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Description

5-Benzyl-4-phenyl-1,3-oxazole is a heterocyclic compound featuring a five-membered ring with one oxygen and one nitrogen atom. This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry

Chemical Reactions Analysis

5-Benzyl-4-phenyl-1,3-oxazole undergoes various chemical reactions, including:

Major products formed from these reactions include substituted oxazoles and reduced derivatives, which can be further utilized in various chemical syntheses.

Mechanism of Action

The mechanism of action of 5-Benzyl-4-phenyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as thymidylate synthetase, leading to the prevention of DNA synthesis and exhibiting antitumor activity . The compound’s structure allows it to bind to various biological targets, thereby exerting its effects through multiple pathways.

Comparison with Similar Compounds

5-Benzyl-4-phenyl-1,3-oxazole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

57697-71-9

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

5-benzyl-4-phenyl-1,3-oxazole

InChI

InChI=1S/C16H13NO/c1-3-7-13(8-4-1)11-15-16(17-12-18-15)14-9-5-2-6-10-14/h1-10,12H,11H2

InChI Key

QEJUTZHMJSHHHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(N=CO2)C3=CC=CC=C3

Origin of Product

United States

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